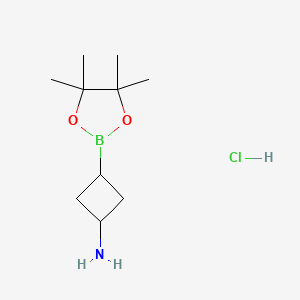
1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Triazole Formation: The triazole ring is formed by cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.
Final Assembly: The final step involves coupling the cyclohexyl and triazole moieties under specific reaction conditions, often using catalysts to facilitate the process.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-ethylcyclohexyl)-1H-1,2,4-triazol-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The triazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Ethylcyclohexyl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Propylcyclohexyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a propyl group instead of an ethyl group.
1-(4-Butylcyclohexyl)-1H-1,2,4-triazol-3-amine: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-(4-ethylcyclohexyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H18N4/c1-2-8-3-5-9(6-4-8)14-7-12-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13) |
InChI Key |
WPZRBWVVJMJDCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)N2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




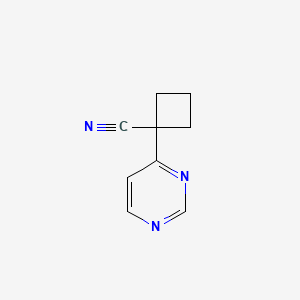

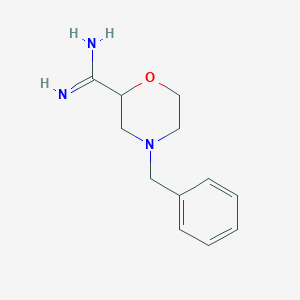
![Spiro[2.4]heptane-4-sulfonyl chloride](/img/structure/B13533313.png)



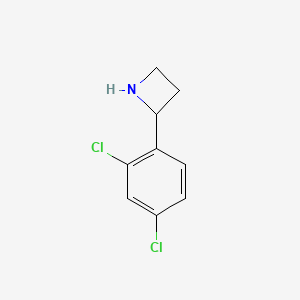
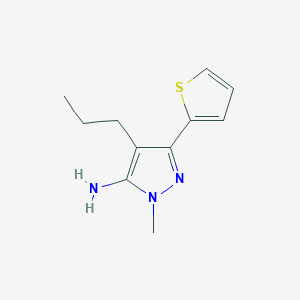
![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)but-3-en-2-one](/img/structure/B13533351.png)
